5,6-Dimethoxysterigmatocystin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

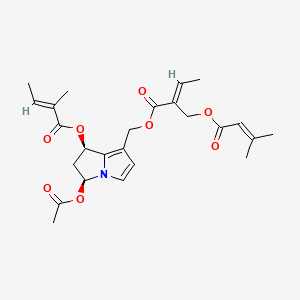

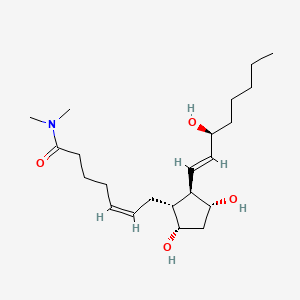

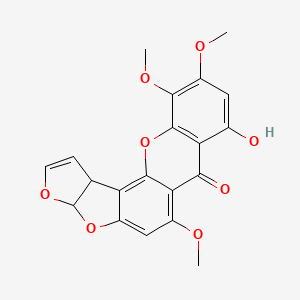

5, 6-Dimethoxysterigmatocystin belongs to the class of organic compounds known as sterigmatocystins. These are a group of closely related fungal metabolites chemically characterized by a xanthone moiety fused to a dihydrodifurano or a tetrahydrodifurano moiety. The chemical difference among the various sterigmagocystins are the presence or absence of unsaturation at positions 2 and 3 of the difurano ring system, the substitution pattern on positions 6, 7, and 10 of the xanthone system and/or the substituent on position 3 of the difurano system. They are produced by Aspergilus spp. and Bipolaris spp. 5, 6-Dimethoxysterigmatocystin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 5, 6-dimethoxysterigmatocystin is primarily located in the membrane (predicted from logP).

Wissenschaftliche Forschungsanwendungen

Inhibitory Effects on ATP Synthesis

5,6-Dimethoxysterigmatocystin has been studied for its impact on ATP synthesis in mitochondria. It was found to uncouple oxidative phosphorylation without depressing state 3 respiration, similar to sterigmatocystin and unlike aflatoxin B1, which disrupts the respiratory chain in mitochondria. This compound did not cause pseudo-energized or energized swelling of mitochondria nor inhibit Ca2+-induced swelling of mitochondria (Kawai et al., 1984).

Genotoxicity and Mutagenicity

The genotoxic effects of 5,6-dimethoxysterigmatocystin have been assessed through various tests, such as the hepatocyte primary culture/DNA-repair test and the Salmonella microsome assay. It showed positive responses for DNA repair in most tests, indicating its potential carcinogenic potency (Mori et al., 1986).

Production and Structural Analysis

5,6-Dimethoxysterigmatocystin has been isolated from the mycelial mats of Aspergillus multicolor. Its structure was determined by chemical degradation, NMR techniques, and X-ray structure analysis. Understanding its structure aids in the comprehension of its biological activities and potential applications (Hamasaki et al., 1980).

Biochemical Studies

Investigations into the biochemical pathways of sterigmatocystin-related compounds, including 5,6-dimethoxysterigmatocystin, have revealed insights into their metabolism. These studies have implications for understanding the biosynthesis and potential therapeutic or harmful effects of these compounds (Yabe et al., 1989).

Eigenschaften

CAS-Nummer |

65176-75-2 |

|---|---|

Molekularformel |

C20H16O8 |

Molekulargewicht |

384.3 g/mol |

IUPAC-Name |

15-hydroxy-11,17,18-trimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14(19),15,17-heptaen-13-one |

InChI |

InChI=1S/C20H16O8/c1-23-10-7-11-13(8-4-5-26-20(8)27-11)18-15(10)16(22)14-9(21)6-12(24-2)17(25-3)19(14)28-18/h4-8,20-21H,1-3H3 |

InChI-Schlüssel |

RSPJLZQIZABVSE-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C(C(=C1)O)C(=O)C3=C(C=C4C(=C3O2)C5C=COC5O4)OC)OC |

Kanonische SMILES |

COC1=C(C2=C(C(=C1)O)C(=O)C3=C(C=C4C(=C3O2)C5C=COC5O4)OC)OC |

melting_point |

253-254°C |

Andere CAS-Nummern |

65176-75-2 |

Physikalische Beschreibung |

Solid |

Synonyme |

5,6-dimethoxysterigmatocystin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-[4-[(4-chlorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1238651.png)

![(1R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B1238655.png)

![Methyl 4-[1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)-4-oxoazetidin-2-yl]benzoate](/img/structure/B1238660.png)